5-Phenyl-1,2,4-oxadiazol-3-amine
Overview
Description
5-Phenyl-1,2,4-oxadiazol-3-amine is a chemical compound with the CAS Number: 7788-14-9 . It has a molecular weight of 161.16 and its IUPAC name is 5-phenyl-1,2,4-oxadiazol-3-ylamine . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of 5-Phenyl-1,2,4-oxadiazol-3-amine consists of a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The InChI code for this compound is 1S/C8H7N3O/c9-8-10-7 (12-11-8)6-4-2-1-3-5-6/h1-5H, (H2,9,11) .Chemical Reactions Analysis
While specific chemical reactions involving 5-Phenyl-1,2,4-oxadiazol-3-amine are not available, oxadiazoles in general have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .Physical And Chemical Properties Analysis
5-Phenyl-1,2,4-oxadiazol-3-amine is a solid at room temperature . It has a molecular weight of 161.16 .Scientific Research Applications
- Summary of Application : 1,2,4-oxadiazole derivatives have received considerable attention due to their unique bioisosteric properties and a wide spectrum of biological activities . They are a perfect framework for novel drug development .
- Results or Outcomes : The interest in 1,2,4-oxadiazoles’ biological application has doubled in the last fifteen years .
- Summary of Application : 1,2,4-oxadiazole derivatives have been used in the discovery of a few presently accessible drugs .
- Results or Outcomes : The uncommon potential of 1,2,4-oxadiazoles attracted medicinal chemists’ attention, leading to the discovery of a few presently accessible drugs containing 1,2,4-oxadiazole unit .
- Summary of Application : 1,2,4-oxadiazole derivatives have applications in scintillating materials .
Pharmaceutical Industry
Drug Discovery
Scintillating Materials
Dyestuff Industry
- Summary of Application : 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .
- Results or Outcomes : The uncommon potential of 1,2,4-oxadiazoles attracted medicinal chemists’ attention, leading to the discovery of a few presently accessible drugs containing 1,2,4-oxadiazole unit .
- Summary of Application : 1,2,4-oxadiazoles have been synthesized as promising anticancer agents .
- Results or Outcomes : IC 50 values of the 7h observed for in-vitro anti-cancer activities were 112.6 µg/ml and 126.7 µg/ml, against the MCF-7 and KB cell lines respectively .
Anti-Infective Agents
Anticancer Agents
High-Energy and Explosive Materials
Anti-Inflammatory Agents
Antiviral Agents
Antibacterial Agents
Antifungal Agents
Antimycobacterial Agents
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-phenyl-1,2,4-oxadiazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8-10-7(12-11-8)6-4-2-1-3-5-6/h1-5H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDNOTOHJOGLIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20367940 | |
Record name | 5-phenyl-1,2,4-oxadiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20367940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-1,2,4-oxadiazol-3-amine | |
CAS RN |
7788-14-9 | |
Record name | 5-phenyl-1,2,4-oxadiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20367940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-phenyl-1,2,4-oxadiazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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